molecular formula C14H23Cl2FN2O B1486041 1-(3-Ethoxy-4-fluorobenzyl)-4-piperidinamine dihydrochloride CAS No. 2203716-28-1

1-(3-Ethoxy-4-fluorobenzyl)-4-piperidinamine dihydrochloride

Cat. No.: B1486041
CAS No.: 2203716-28-1
M. Wt: 325.2 g/mol
InChI Key: PRWBXRSIQLILJN-UHFFFAOYSA-N
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Description

1-(3-Ethoxy-4-fluorobenzyl)-4-piperidinamine dihydrochloride is a chemical compound with the molecular formula C14H21FN2O·2HCl It is a derivative of piperidine, a six-membered ring containing nitrogen, and is characterized by the presence of ethoxy and fluorobenzyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-Ethoxy-4-fluorobenzyl)-4-piperidinamine dihydrochloride typically involves the following steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through various methods, including the reduction of pyridine or the cyclization of appropriate precursors.

    Introduction of the Ethoxy Group: The ethoxy group is introduced via an etherification reaction, where an ethyl group is bonded to an oxygen atom.

    Fluorobenzylation: The fluorobenzyl group is introduced through a nucleophilic substitution reaction, where a fluorobenzyl halide reacts with the piperidine derivative.

    Formation of the Dihydrochloride Salt: The final step involves the formation of the dihydrochloride salt by reacting the free base with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions

1-(3-Ethoxy-4-fluorobenzyl)-4-piperidinamine dihydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into different reduced forms, such as amines or alcohols.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are commonly used.

    Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides are often employed in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction may produce secondary or tertiary amines.

Scientific Research Applications

1-(3-Ethoxy-4-fluorobenzyl)-4-piperidinamine dihydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.

    Industry: It may be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(3-Ethoxy-4-fluorobenzyl)-4-piperidinamine dihydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The ethoxy and fluorobenzyl groups may enhance its binding affinity and selectivity for these targets. The compound may modulate biochemical pathways by inhibiting or activating specific enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    1-(3-Methoxy-4-fluorobenzyl)-4-piperidinamine: Similar structure but with a methoxy group instead of an ethoxy group.

    1-(3-Ethoxy-4-chlorobenzyl)-4-piperidinamine: Similar structure but with a chlorine atom instead of a fluorine atom.

    1-(3-Ethoxy-4-methylbenzyl)-4-piperidinamine: Similar structure but with a methyl group instead of a fluorine atom.

Uniqueness

1-(3-Ethoxy-4-fluorobenzyl)-4-piperidinamine dihydrochloride is unique due to the presence of both ethoxy and fluorobenzyl groups, which may confer distinct chemical and biological properties. The fluorine atom can enhance the compound’s metabolic stability and binding affinity, while the ethoxy group can influence its solubility and reactivity.

Properties

IUPAC Name

1-[(3-ethoxy-4-fluorophenyl)methyl]piperidin-4-amine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21FN2O.2ClH/c1-2-18-14-9-11(3-4-13(14)15)10-17-7-5-12(16)6-8-17;;/h3-4,9,12H,2,5-8,10,16H2,1H3;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PRWBXRSIQLILJN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=CC(=C1)CN2CCC(CC2)N)F.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H23Cl2FN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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